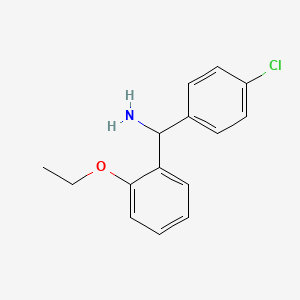

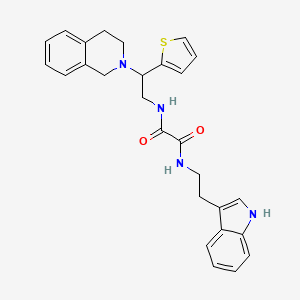

![molecular formula C17H16ClN5O2 B2495688 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 838894-50-1](/img/structure/B2495688.png)

6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals with significant biological and chemical potential. Its structure suggests it could be relevant for pharmacological studies, materials science, and synthetic organic chemistry. The interest in such molecules lies in their unique molecular architecture and the diverse reactivity they may exhibit.

Synthesis Analysis

The synthesis of related imidazole derivatives involves complex reactions, including cyclization and substitution processes. These syntheses often require specific reagents and conditions to achieve the desired product with high yield and purity. Techniques such as thin-layer chromatography, mass spectral data, and NMR are crucial for confirming the structures of the synthesized compounds (V.V.Bhuva et al., 2009).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of compounds. The detailed analysis can reveal the conformation, stereochemistry, and intermolecular interactions within the crystal lattice. Such studies provide insights into the compound's stability and reactivity (D. Shi et al., 2007).

Chemical Reactions and Properties

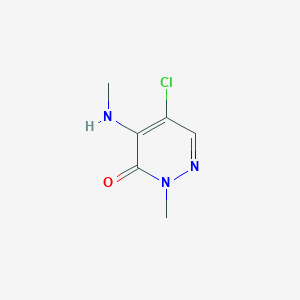

Imidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition. These reactions can be exploited to introduce functional groups, modify the molecular framework, or synthesize novel derivatives with enhanced properties (A. Komogortsev et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for their practical application. These characteristics depend on the molecular structure and are essential for determining the compound's suitability for specific uses (M. Alves et al., 1990).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the behavior of imidazole derivatives in chemical reactions. These properties influence the compound's role in synthesis, its biological activity, and its interaction with other molecules (Feng Ya, 1997).

Scientific Research Applications

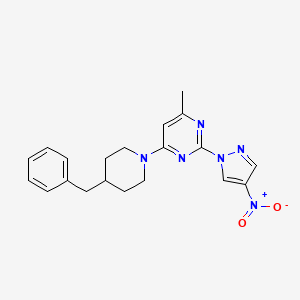

Inhibitors of Lck Kinase

Compounds similar to 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been identified as inhibitors of lck kinase. One such compound, an imidazo[4,5-h]isoquinolin-7,9-dione, has been shown to be an adenosine 5'-triphosphate competitive inhibitor of lck, important in cellular signaling pathways. Subsequent modifications to this structure improved its potency against lck and in cellular assays (Snow et al., 2002).

Precursors of Purine Analogs

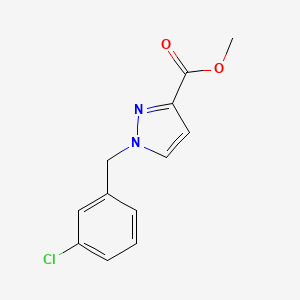

Research demonstrates the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are key precursors to purine analogs. These analogs have applications in medicinal chemistry and pharmaceuticals. The study focused on producing compounds that can lead to the development of novel drugs (Alves et al., 1994).

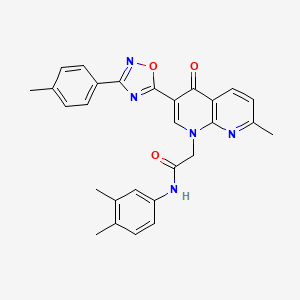

Farnesyl Protein Transferase Inhibition

A compound closely related to 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, namely R115777, has been identified as a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects, showing the potential of similar compounds in cancer treatment (Venet et al., 2003).

Synthesis and Biological Screening

Similar compounds have been synthesized and assessed for their biological activity against bacteria and fungi. This demonstrates the potential antimicrobial applications of these compounds (Bhuva et al., 2015).

Versatile Host for Anions

Imidazole-containing bisphenols, related to the chemical structure , have been structurally characterized as versatile hosts for anions. These compounds have potential applications in materials science and supramolecular chemistry (Nath & Baruah, 2012).

Mechanism of Action

Target of action

Many compounds with an imidazole ring, such as this one, are known to interact with various biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . The exact target of this specific compound would need to be determined through experimental studies.

Biochemical pathways

Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its exact biological target(s).

properties

IUPAC Name |

6-(3-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-3-7-23-15(24)13-14(20(2)17(23)25)19-16-21(8-9-22(13)16)12-6-4-5-11(18)10-12/h3-6,10H,1,7-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMDRLPVYHZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chlorophenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)

![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)